molecular formula C10H9N3O2 B1426493 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid CAS No. 1174324-58-3

5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid

Cat. No. B1426493
Key on ui cas rn: 1174324-58-3
M. Wt: 203.2 g/mol
InChI Key: ZQXBGKOEBQZYHN-UHFFFAOYSA-N
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Patent
US08158620B2

Procedure details

TFA (1 mL) was added to a solution of tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate (81 mg) in dichloromethane (4 mL), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure to obtain a crude product of the title compound (170 mg).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH3:8][N:9]1[CH:13]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([C:20]([O:22]C(C)(C)C)=[O:21])=[N:18][CH:19]=2)[CH:11]=[N:10]1>ClCCl>[CH3:8][N:9]1[CH:13]=[C:12]([C:14]2[CH:15]=[CH:16][C:17]([C:20]([OH:22])=[O:21])=[N:18][CH:19]=2)[CH:11]=[N:10]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl 5-(1-methyl-1H-pyrazol-4-yl)-pyridine-2-carboxylate
Quantity
81 mg
Type
reactant
Smiles
CN1N=CC(=C1)C=1C=CC(=NC1)C(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1N=CC(=C1)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: CALCULATEDPERCENTYIELD 267.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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